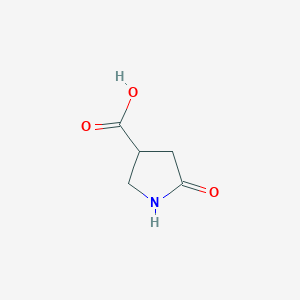

5-Oxopyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHQYZRBCSHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7268-43-1 | |

| Record name | 5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Oxopyrrolidine-3-carboxylic Acid: A Synthetic Scaffold Rooted in Natural Product Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Interest

5-Oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, five-membered lactam structure provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. While numerous studies have explored the biological activities of these synthetic derivatives, a comprehensive understanding of the core molecule's origins, particularly its relationship to natural metabolic pathways, is essential for its rational exploitation in drug design.

This technical guide provides a detailed exploration of this compound, with a unique focus on its connection to natural product biosynthesis. It will first establish that the core molecule itself is not a known natural product but rather a synthetic entity. Subsequently, it will delve into the well-characterized biosynthesis of itaconic acid, a key precursor in many synthetic routes to the this compound scaffold. This approach aims to provide researchers with a deeper appreciation of how natural metabolic pathways can inspire and inform the synthesis of novel bioactive compounds.

Part 1: Natural Occurrence - A Synthetic Creation

Extensive searches of chemical and natural product databases do not provide evidence for the isolation of this compound from any natural source. The compound is consistently presented in the scientific literature as a synthetic building block. Its value lies not in its natural presence, but in its utility as a starting material for generating libraries of compounds with diverse functionalities. The pyrrolidone ring is a common motif in many natural alkaloids with significant biological activities, which has inspired the synthesis and investigation of this compound derivatives.

Part 2: Biosynthesis - The Natural Pathway to a Key Precursor

While this compound itself is not a product of a known biosynthetic pathway, its synthesis is intrinsically linked to a naturally occurring metabolite: itaconic acid . Understanding the biosynthesis of itaconic acid provides a window into the metabolic logic that can be harnessed for the production of this valuable synthetic precursor.

The Fungal Production of Itaconic Acid

Itaconic acid is a dicarboxylic acid produced primarily by filamentous fungi, most notably Aspergillus terreus. Its biosynthesis is a shunt of the tricarboxylic acid (TCA) cycle, a central metabolic hub in most organisms. The key steps in the biosynthesis of itaconic acid are as follows:

-

Citrate Synthesis and Isomerization: The pathway begins in the mitochondria with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. Aconitase then isomerizes citrate to cis-aconitate.

-

Transport to the Cytosol: cis-Aconitate is transported from the mitochondrial matrix to the cytosol.

-

Decarboxylation to Itaconic Acid: The final and committing step is the decarboxylation of cis-aconitate to itaconic acid, catalyzed by the enzyme cis-aconitate decarboxylase (CAD). This enzyme is unique to itaconic acid-producing organisms.

The overall biosynthetic pathway of itaconic acid is depicted in the following diagram:

Physicochemical properties of 5-Oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Oxopyrrolidine-3-carboxylic Acid

Abstract: this compound, a key member of the pyrrolidinone class of heterocyclic compounds, serves as a foundational scaffold in medicinal chemistry and drug development.[1] Its unique structural and chemical properties make it a versatile building block for synthesizing a wide array of biologically active molecules, including novel antimicrobial and anticancer agents.[2][3][4][5] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering in-depth insights for researchers, scientists, and drug development professionals. We will explore its molecular structure, acidity, solubility, lipophilicity, and spectroscopic signature. Each property is discussed in the context of its impact on drug design, supported by established experimental protocols and authoritative data to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Core Scaffold

The pyrrolidinone ring is a five-membered lactam that is prevalent in numerous natural products and pharmaceutical agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The value of this compound lies in its dual functionality: a cyclic lactam and a carboxylic acid. This structure provides a stable, yet reactive, framework for chemical modification, enabling the development of compound libraries with tailored therapeutic profiles.[2] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in rational drug design.

Molecular Identity

A precise understanding of the molecule's identity is the starting point for all subsequent analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 7268-43-1 | Protheragen, PubChem[6][7] |

| Molecular Formula | C₅H₇NO₃ | Protheragen, PubChem[6][7] |

| Molecular Weight | 129.11 g/mol | Protheragen, PubChem[6][7] |

| Canonical SMILES | C1C(CNC1=O)C(=O)O | PubChem[6] |

| InChI Key | GZVHQYZRBCSHAI-UHFFFAOYSA-N | PubChem, Chem-Space[6][8] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; O3 [label="O", pos="-2.0,-0.2!"]; C4 [label="C", pos="-0.8,-0.9!"]; C5 [label="C", pos="0.6,-0.5!"]; C6 [label="C", pos="1.2,0.8!"]; O7 [label="O", pos="2.0,0.2!"]; O8 [label="OH", pos="1.2,1.8!"]; H_N [label="H", pos="0,1.5!"];

// Invisible nodes for bond centering C2_O3_mid [pos="-1.6,0.1!", shape=point];

// Bonds N1 -- C2 [len=1.5]; C2 -- C2_O3_mid [dir=none, len=0.5]; C2_O3_mid -- O3 [len=0.5]; C2 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C4 -- C6 [len=1.5]; C6 -- O7 [style=double, len=1.0]; C6 -- O8 [len=1.0]; N1 -- H_N [len=1.0]; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties: Data and Significance

The behavior of a drug candidate—from formulation to its interaction with a biological target—is governed by its physicochemical properties. This section details the key parameters for this compound.

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| pKa | 4.40 ± 0.20 (Predicted)[7] | Governs ionization state, impacting solubility, membrane permeability, and receptor binding. |

| Water Solubility | 61053.5 mg/L (Predicted)[9] | High solubility is crucial for dissolution, bioavailability, and formulation of aqueous dosage forms. |

| LogP (XLogP3) | -1.2[6] | Indicates hydrophilicity, suggesting low partitioning into lipid membranes and potentially lower cell permeability. |

| Melting Point | 123.62 °C (Predicted)[9] | Defines the solid-state properties, impacting stability, purity assessment, and manufacturing processes. |

| Boiling Point | 453.1 ± 38.0 °C (Predicted)[7] | Relevant for purification methods and assessing thermal stability under high-temperature stress. |

| Physical Form | Solid | Determines handling, storage, and formulation strategies (e.g., tablets, capsules). |

Acidity and Ionization (pKa)

The pKa of the carboxylic acid group is a critical determinant of the molecule's charge at a given pH. With a predicted pKa of approximately 4.40, this compound will be predominantly in its ionized (deprotonated, anionic) form at physiological pH (7.4), which significantly enhances its aqueous solubility.[7]

Caption: Ionization states of the molecule across different pH ranges.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is chosen for its precision in tracking pH changes, providing a direct measure of the ionization constant.

-

Preparation: Accurately weigh ~10 mg of this compound and dissolve in 50 mL of degassed, deionized water.

-

Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Place the solution in a temperature-controlled vessel (25°C) under gentle stirring. Insert the calibrated pH electrode.

-

Data Collection: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point (where half of the acid has been neutralized). The first derivative of the plot (ΔpH/ΔV) can be used to accurately identify the equivalence point.

Solubility and Lipophilicity (LogP)

The predicted high water solubility (61.05 g/L) is consistent with the molecule's polar functional groups (amide, carboxylic acid) and low LogP value of -1.2.[6][9] This high hydrophilicity is advantageous for developing intravenous formulations but may present challenges for passive diffusion across the lipid bilayers of cell membranes. In drug development, a balance is often sought; derivatives of this scaffold are frequently designed to increase lipophilicity and enhance cell penetration.[2][10]

Experimental Protocol: Shake-Flask Method for LogP (Octanol-Water Partition Coefficient)

This classic method directly measures the partitioning of a compound between a lipid-like and an aqueous phase, providing a trustworthy measure of lipophilicity.

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine equal volumes of the presaturated n-octanol and the compound-containing aqueous buffer.

-

Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Structural Characterization

Confirming the identity and purity of a compound is non-negotiable in research and development. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

Caption: A typical workflow for the full structural characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

-

¹H NMR: Literature data on derivatives show characteristic signals for the pyrrolidinone ring protons.[2] The protons of the COCH₂, CH, and NCH₂ groups typically appear in the 2.5–4.0 ppm range, with the acidic proton of the COOH group appearing as a broad singlet at a much higher chemical shift (>12 ppm).[2]

-

¹³C NMR: The carbonyl carbons of the lactam and carboxylic acid are distinct, typically resonating at >170 ppm.[2] The aliphatic carbons of the ring appear in the 30–55 ppm range.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch: A broad absorption band is expected around 3300 cm⁻¹ for the carboxylic acid hydroxyl group.[2]

-

C=O Stretch: Two distinct, strong absorption bands are characteristic: one for the carboxylic acid carbonyl (~1700 cm⁻¹) and one for the lactam carbonyl (~1640-1690 cm⁻¹).[2]

-

N-H Stretch: A peak corresponding to the lactam N-H stretch is also expected in the 3200-3400 cm⁻¹ region.

Synthesis and Applications in Drug Discovery

This compound is commonly synthesized via the reaction of itaconic acid with an appropriate amine.[3][11] Its true value is realized in its role as a versatile intermediate. The carboxylic acid moiety can be readily converted into esters, amides, and hydrazides, which can then be further modified to produce hydrazones and various heterocyclic derivatives.[3][12] This chemical tractability allows for the systematic exploration of chemical space around the pyrrolidinone core, leading to the discovery of compounds with potent biological activities.[10][13]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain compound integrity.

-

Hazard Identification: The compound is classified with GHS07 (Warning) and is associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

-

Handling Precautions: Use in a well-ventilated area or under a fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][15] Room temperature storage is generally acceptable.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined physicochemical profile—characterized by high polarity, aqueous solubility, and chemical stability—makes it an excellent starting point for synthetic campaigns. The ability to readily modify its structure allows for the fine-tuning of properties like lipophilicity and target engagement. As research continues to uncover the therapeutic potential of its derivatives, a solid understanding of the foundational properties detailed in this guide will remain indispensable for the next generation of drug discovery and development.

References

-

Protheragen. This compound. [Link]

-

PubChem. This compound | C5H7NO3 | CID 16785136. [Link]

-

Chemchart. This compound (7268-43-1). [Link]

-

Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

Chem-Space. 5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID(7268-43-1) 1H NMR spectrum. [Link]

-

Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF this compound DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Mickevičius, V., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

-

Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

Sources

- 1. (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Protheragen [protheragen.ai]

- 8. 5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID(7268-43-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 13. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 14. aksci.com [aksci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 5-Oxopyrrolidine-3-carboxylic Acid (CAS 7268-43-1): From Core Properties to Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold

5-Oxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid, is a heterocyclic compound that serves as a pivotal chiral building block in modern medicinal chemistry.[1][2] Its rigid, five-membered lactam structure, combined with a strategically positioned carboxylic acid functional group, offers a unique and stable scaffold for the synthesis of complex and biologically active molecules.[3] Derived from the cyclization of glutamic acid, this molecule and its derivatives are instrumental in the development of novel therapeutics, ranging from antibacterial to anticancer agents.[3][4][5][6] This guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for professionals in drug discovery and development.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is the bedrock of successful synthesis and application. The key characteristics of this compound are summarized below.

Physicochemical Data

A consolidated table of the compound's physical and chemical properties provides a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 7268-43-1 | [7][8][9] |

| Molecular Formula | C₅H₇NO₃ | [7][8] |

| Molecular Weight | 129.11 g/mol | [7][8] |

| Physical Form | Solid | [9] |

| Boiling Point | 453.1 ± 38.0 °C (Predicted) | [8] |

| pKa | 4.40 ± 0.20 (Predicted) | [8] |

| Purity | ≥97% (Typical) | [8][9] |

| Storage | Sealed in dry, room temperature | [8][9] |

Spectroscopic Signature

Accurate characterization is essential for confirming the identity and purity of the synthesized or procured compound. The following spectroscopic data are characteristic of the this compound core structure.

| Technique | Characteristic Features & Chemical Shifts (δ) | Rationale & Interpretation |

| ¹H NMR | ~12.0-12.7 ppm: Broad singlet, 1H (COOH)~3.8-3.9 ppm: Multiplet, 2H (NCH₂)~3.2-3.4 ppm: Multiplet, 1H (CH)~2.6-2.7 ppm: Multiplet, 2H (COCH₂) | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[10] The protons on the pyrrolidinone ring appear in the aliphatic region, with their specific shifts influenced by proximity to the electronegative nitrogen and carbonyl groups.[10] |

| ¹³C NMR | ~174 ppm: (COOH)~172 ppm: (Lactam C=O)~51 ppm: (NCH₂)~36 ppm: (CH)~34 ppm: (COCH₂) | The two carbonyl carbons are distinct and appear in the characteristic downfield region for carboxylic acids and amides.[10][11] The aliphatic carbons are shielded relative to the carbonyls. |

| IR (Infrared) | ~3500-2500 cm⁻¹: Very broad (O-H stretch)~1760-1690 cm⁻¹: Strong (C=O stretch, acid & lactam) | The broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid.[12][13] The strong carbonyl absorption band is often a composite of the lactam and carboxylic acid C=O stretches.[10][11] |

Part 2: Synthesis and Purification Workflows

The accessibility of this compound and its derivatives is often achieved through a straightforward condensation reaction.

General Synthesis Pathway

A common and efficient method involves the reaction of itaconic acid with a primary amine. This process typically proceeds via a Michael addition followed by an intramolecular cyclization to form the stable lactam ring.

Caption: General workflow for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol, adapted from established literature, serves as a self-validating system for producing derivatives of the core topic.[5]

Objective: To synthesize a key intermediate demonstrating the core reaction mechanism.

Materials:

-

N-(4-aminophenyl)acetamide (Acetamide 1)

-

Itaconic acid

-

Deionized Water

-

5% Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL).[5]

-

Causality: Water serves as an effective and green solvent for the reactants. The excess of itaconic acid ensures the complete consumption of the starting amine.

-

-

Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Causality: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial Michael addition and the subsequent intramolecular cyclization (lactam formation).

-

-

Initial Workup: After cooling the mixture, add 5% HCl (100 mL) and stir for 5 minutes.[5]

-

Causality: This initial acidic quench helps to neutralize any remaining basic starting material and begins the process of precipitating the carboxylic acid product.

-

-

Purification via pH Adjustment: Filter the formed crystalline solid and wash it with water. Dissolve the crude product in a 5% sodium hydroxide solution.[5]

-

Causality: The carboxylic acid product is deprotonated by NaOH to form its soluble sodium salt, allowing it to dissolve in the aqueous phase. This step is crucial for separating it from non-acidic impurities.

-

-

Precipitation and Isolation: Filter the basic solution to remove any insoluble impurities. Acidify the clear filtrate with HCl to a pH of 5.[5]

-

Causality: Re-acidification protonates the carboxylate salt, causing the purified 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid to precipitate out of the solution due to its lower solubility in acidic aqueous media.

-

-

Final Steps: Collect the purified white solid by filtration, wash thoroughly with cold water, and dry under a vacuum.

Part 3: The Challenge of Chirality: Resolution Strategies

This compound possesses a chiral center at the C3 position. For drug development, isolating a single enantiomer is often critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[14]

Chiral Resolution by Diastereomeric Salt Crystallization

This classical and scalable technique remains a cornerstone of industrial chiral separations.[15][16] It leverages the formation of diastereomeric salts with distinct physical properties, particularly solubility.

Workflow Rationale:

-

Salt Formation: The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (the resolving agent) in a suitable solvent. This creates a mixture of two diastereomeric salts.

-

Differential Solubility: Diastereomers, unlike enantiomers, have different physical properties. The key is that one diastereomeric salt will be less soluble than the other in the chosen solvent.

-

Crystallization & Separation: As the solution cools, the less soluble diastereomer selectively crystallizes, allowing it to be separated by filtration.

-

Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid to break the ionic bond, liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent.

Caption: Conceptual workflow for chiral resolution via diastereomeric salt crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical assessment of enantiomeric purity and for smaller-scale preparative separations, chiral HPLC is the method of choice.[17] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers, resulting in different retention times and thus separation.[17]

Part 4: Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Its stability and defined three-dimensional geometry make it an ideal starting point for generating libraries of diverse compounds.

Caption: Derivatization points on the core scaffold leading to diverse biological activities.

-

Antibacterial Agents: Numerous studies have demonstrated that substituting the N1-position with various aromatic groups, such as hydroxyphenyl moieties, and further modifying the C3-carboxylic acid into hydrazones or other heterocycles, can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like S. aureus.[10][18][19][20] These derivatives have shown promise in disrupting bacterial biofilm formation, a key factor in chronic infections.[10][11][18][20]

-

Anticancer and Anti-inflammatory Activity: The scaffold has been successfully employed to develop novel anticancer and anti-inflammatory agents.[4][5][6][21] By converting the carboxylic acid to amides and hydrazones linked to other pharmacologically active moieties, researchers have created compounds that show significant activity against cancer cell lines and can inhibit enzymes like matrix metalloproteinases (MMPs), which are involved in inflammation.[4][21]

Part 5: Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][9]

-

Recommended PPE: Always use appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[22] Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9]

Conclusion

This compound (CAS 7268-43-1) transcends its role as a simple chemical intermediate. It is a versatile and powerful platform for the rational design of new therapeutic agents. Its robust chemistry, well-defined stereochemistry, and proven track record as a privileged scaffold ensure its continued relevance in the fields of synthetic chemistry and drug discovery. For the research scientist, a thorough understanding of its properties, synthesis, and derivatization potential is a key asset in the quest for novel and effective medicines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16785136, this compound. PubChem. [Link]

-

Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

-

Protheragen. This compound. [Link]

-

Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan J. Chem. [Link]

-

Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Wikipedia. Pyroglutamic acid. [Link]

-

Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]

-

European Patent Office. (2007). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

-

Chemchart. This compound (7268-43-1). [Link]

-

Panday, S.K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]

-

Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Panday, S.K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

-

Generic Safety Data Sheet. [Link]

-

Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

-

Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Kyoto University Research Information Repository. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

-

Nagasree, K.P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Indian Journal of Chemistry. [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

-

LibreTexts. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Protheragen [protheragen.ai]

- 9. This compound | 7268-43-1 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. pharmtech.com [pharmtech.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 19. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemscene.com [chemscene.com]

Biological role of 5-Oxopyrrolidine-3-carboxylic acid as a metabolite

An In-Depth Technical Guide on the Biological Role of 5-Oxopyrrolidine-3-carboxylic acid as a Metabolite

Abstract

This compound is a heterocyclic compound featuring a five-membered lactam ring. While it is extensively utilized as a versatile chiral building block and a privileged scaffold in medicinal chemistry for the development of novel therapeutics, its role as an endogenous metabolite is not well-established in current scientific literature. This technical guide provides a comprehensive overview of this compound, focusing on its significant and proven applications in drug discovery, including the development of antimicrobial, anti-inflammatory, and anticancer agents. Furthermore, this document explores the current knowledge gap regarding its natural biological functions, distinguishing it from its well-characterized isomer, 5-oxoproline (pyroglutamic acid). We will delve into hypothetical biosynthetic pathways, detail robust experimental protocols for its synthesis and analysis, and propose future research directions to elucidate its potential role as a native metabolite in physiological and pathological processes.

Part 1: The this compound Scaffold: A Foundation for Drug Discovery

The pyrrolidinone nucleus is a foundational scaffold in a multitude of biologically active compounds, prized for its structural rigidity, capacity for stereospecific substitutions, and favorable physicochemical properties.[1] this compound, as a key derivative, serves as an invaluable starting material in synthetic chemistry. Its structure allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening against various biological targets.

The synthesis of the core scaffold is commonly achieved through the reaction of itaconic acid with a primary amine.[2][3][4] This straightforward and efficient method has made the scaffold readily accessible for extensive research and development efforts across multiple therapeutic areas.

Part 2: Established Therapeutic Applications in Medicinal Chemistry

The true expertise surrounding this compound lies in its application as a molecular framework for potent and selective therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities.

Antimicrobial and Antifungal Agents

The rise of antibiotic-resistant pathogens necessitates the discovery of novel chemical scaffolds for antimicrobial drugs.[5][6] Derivatives of this compound have been synthesized and shown to possess significant activity against various pathogens. For instance, hydrazone derivatives have demonstrated potent effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with some compounds surpassing the efficacy of control antibiotics like cefuroxime.[5][6] Further modifications have yielded compounds with promising activity against multidrug-resistant fungal pathogens, including Candida auris and azole-resistant Aspergillus fumigatus.[7][8]

Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Research has focused on developing this compound derivatives as potent anti-inflammatory agents.[9][10] These compounds have been screened for their ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in tissue remodeling and inflammation.[9] The results indicate that specific derivatives are promising candidates for targeting inflammation-related pathologies.[9][10]

Neurological and Pain Disorders

The scaffold has been instrumental in developing inhibitors for targets within the nervous system.

-

Pain Disorders: 5-Oxopyrrolidine-3-carboxamides have been designed as potent inhibitors of the Nav1.8 voltage-gated sodium channel, which is primarily expressed in sensory neurons and plays a critical role in pain perception.[11] These inhibitors are being investigated for the treatment of various pain disorders, chronic itch, and cough.[11]

-

Neurodegenerative Disease: In the search for treatments for Alzheimer's disease, fully substituted 5-oxopyrrolidines derived from this scaffold were found to inhibit the BACE-1 enzyme with sub-micromolar activity, highlighting its potential in developing disease-modifying therapies.[12]

Anticancer Activity

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their anticancer properties.[7][13] Certain compounds, such as a 5-fluorobenzimidazole derivative, have demonstrated significant cytotoxic activity in human pulmonary cancer cell culture models (A549), indicating that this scaffold is a promising starting point for the development of novel oncology drugs.[7][13]

Caption: Versatility of the this compound Scaffold.

Part 3: The Unexplored Role as an Endogenous Metabolite

Despite its extensive use in synthetic chemistry, there is a significant lack of direct evidence establishing this compound as a common endogenous metabolite in human or other mammalian systems. It is crucial to distinguish it from its structural isomer, 5-Oxopyrrolidine-2-carboxylic acid , also known as 5-oxoproline or pyroglutamic acid.

Distinction from 5-Oxoproline

5-Oxoproline is a well-documented intermediate in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and amino acid transport.[14][15] It is formed by the action of γ-glutamyl cyclotransferase and subsequently converted to glutamate by the ATP-dependent enzyme 5-oxoprolinase.[15] The metabolic pathways and biological significance of 5-oxoproline are clearly defined, which is not the case for its 3-carboxylic acid isomer.

Hypothetical Biosynthesis

While no definitive biological pathway has been identified, we can speculate on a potential route based on its chemical synthesis. A plausible, though unproven, biological pathway could involve the cyclization of itaconic acid with an amino group donor, such as ammonia or an amino acid. Itaconic acid is itself a known metabolite, particularly associated with activated macrophages during inflammation, where it functions as an antimicrobial and immunomodulatory agent.

Caption: A hypothetical and unproven biosynthetic pathway.

Part 4: Key Experimental Methodologies

To facilitate further research into both its synthetic applications and potential biological role, this section provides detailed, field-proven protocols.

Protocol 1: Synthesis of 1-Substituted this compound

This protocol describes a general method for synthesizing the core scaffold, which is foundational for creating derivative libraries. The choice of a solvent-free or high-boiling solvent reaction is based on the need for high temperatures to drive the condensation and cyclization, while ensuring the removal of water as a byproduct.

Materials:

-

Itaconic acid

-

Primary amine (e.g., 2-aminophenol, cyclohexylamine)

-

Water or appropriate solvent (e.g., acetic acid)

-

Reflux apparatus, heating mantle, magnetic stirrer

-

Filtration apparatus

Step-by-Step Methodology:

-

Combine equimolar amounts of itaconic acid and the desired primary amine in a round-bottom flask.[4][7]

-

For a solvent-based reaction, add a minimal amount of a suitable solvent like water or acetic acid.[7] For a solvent-free reaction, proceed to the next step.

-

Heat the mixture under reflux for 4-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

If necessary, add cold water to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol) to yield the pure 1-substituted this compound.[7]

Protocol 2: Analytical Workflow for Metabolomic Detection

This protocol outlines a workflow for the targeted detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. A synthetic standard is critical for this self-validating system, providing definitive retention time and fragmentation patterns for confirmation.

Caption: LC-MS/MS workflow for targeted metabolite detection.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Add 400 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Incubate at -20°C for 30 minutes to enhance precipitation.

-

Centrifuge at >14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites).

-

Develop a gradient elution method to achieve chromatographic separation.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This requires prior optimization using a synthetic standard to determine the specific precursor ion (the mass of the molecule) and one or more product ions (characteristic fragments).

-

-

Data Validation:

-

Analyze a synthetic standard of this compound under the same conditions to determine its exact retention time and fragmentation pattern.

-

Compare the retention time and the ratio of product ions from any putative peaks in the biological sample to that of the authentic standard. A match provides high confidence in the identification.

-

Quantify the metabolite by creating a calibration curve using the synthetic standard.

-

Part 5: Conclusion and Future Outlook

This compound stands as a molecule of significant interest, primarily driven by its proven success as a versatile scaffold in medicinal chemistry. Its derivatives have shown considerable promise in the development of new drugs to combat antimicrobial resistance, inflammation, cancer, and neurological disorders.

However, its role as an endogenous metabolite remains an open and intriguing question. The lack of substantial evidence in the current literature presents a clear knowledge gap and an opportunity for novel research. Future investigations should focus on:

-

Targeted Metabolomics: Employing sensitive analytical techniques like LC-MS/MS to systematically screen various biological tissues and fluids for its presence under different physiological and pathological conditions, especially during inflammatory responses where its potential precursor, itaconic acid, is upregulated.

-

Enzyme Discovery: Searching for novel enzymes capable of synthesizing or degrading this compound. This could involve screening cell lysates for enzymatic activity using the synthetic compound as a substrate.

-

Functional Studies: Should the metabolite be identified endogenously, further studies will be required to elucidate its biological function, including its interaction with cellular receptors, signaling pathways, and its overall contribution to cellular homeostasis or disease.

By bridging the gap between its established role in synthetic chemistry and its potential role in biology, the scientific community can unlock a more complete understanding of this compound and potentially reveal new therapeutic avenues.

References

- Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.

- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).

- 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2021). PubMed Central.

- Pyrrolidone carboxylic acid. PubChem.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.

- Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. (1971). PubMed.

- Synthesis and chemical transformations of this compound.

- (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).

- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed Central.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.

- A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed Central.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.

- Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PubMed Central.

- (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5. Benchchem.

- Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. (2001).

- Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). PubMed.

Sources

- 1. (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Pyrrolidone carboxylic acid | C5H7NO3 | CID 499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Technical Guide to the Mechanism of Action of 5-Oxopyrrolidine-3-carboxylic Acid in Biological Systems

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is paramount. Among these, 5-oxopyrrolidine-3-carboxylic acid has emerged as a privileged structure, a foundational cornerstone upon which a diverse array of therapeutic agents are being built. Its inherent structural features, combining a lactam ring with a carboxylic acid moiety, provide a unique three-dimensional framework that is amenable to a wide range of chemical modifications. This guide delves into the intricate mechanisms of action of compounds derived from this remarkable scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical overview. We will explore how this core structure has been ingeniously adapted to target a spectrum of biological entities, from enzymes implicated in neurodegenerative diseases to ion channels involved in pain perception. This exploration will not only detail the direct interactions of these molecules with their targets but also illuminate the causality behind the experimental designs used to validate their efficacy.

Physicochemical Properties of the this compound Core

A thorough understanding of the physicochemical properties of the this compound scaffold is fundamental to appreciating its role in drug design. These properties govern its solubility, membrane permeability, and ability to interact with biological targets.

| Property | Value | Source |

| Molecular Formula | C5H7NO3 | |

| Molecular Weight | 129.11 g/mol | |

| CAS Number | 7268-43-1 | |

| pKa | 4.40 ± 0.20 (Predicted) | |

| Boiling Point | 453.1 ± 38.0 °C (Predicted) |

The presence of both a hydrogen bond donor (the carboxylic acid proton and the amide proton) and multiple hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid) allows for a rich tapestry of intermolecular interactions. The carboxylic acid group, with a predicted pKa of around 4.40, will be predominantly ionized at physiological pH, a feature that can be exploited for interactions with positively charged residues in protein binding pockets.

The this compound Scaffold: A Launchpad for Targeted Therapeutics

While the inherent biological activity of the unmodified this compound core is not extensively documented, its true power lies in its role as a versatile scaffold. By strategically functionalizing this core, medicinal chemists have developed potent and selective modulators of various biological targets.

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) for Alzheimer's Disease

The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary pathogenic event.[1] BACE-1 is a key enzyme in the production of Aβ, making it a prime therapeutic target.[1] Derivatives of this compound have been ingeniously designed to inhibit BACE-1.[2][3] These inhibitors are synthesized to be stereochemically dense, and through directed C(sp3)–H functionalization, an aryl appendage can be introduced that interacts with the S2' subsite of the BACE-1 enzyme, leading to sub-micromolar inhibitory activity.[3]

Experimental Protocol: BACE-1 Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay used to determine the inhibitory activity of compounds against BACE-1.

-

Reagent Preparation:

-

Prepare a stock solution of the this compound derivative (test compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare a solution of recombinant human BACE-1 enzyme in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a solution of a fluorogenic BACE-1 substrate (e.g., a peptide with a fluorescent reporter and a quencher separated by the BACE-1 cleavage site) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound at various concentrations. Include a positive control (a known BACE-1 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the BACE-1 enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the half-maximal inhibitory concentration (IC50).

-

Hypothetical BACE-1 Inhibition Workflow

Caption: Workflow for BACE-1 Inhibition Assay.

Modulation of Matrix Metalloproteinases (MMPs) in Inflammatory Diseases and Cancer

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including arthritis and cancer metastasis.[] Derivatives of this compound have been synthesized and shown to act as potent anti-inflammatory agents by inhibiting MMP-2 and MMP-9.[5]

Experimental Protocol: MMP Inhibition Assay

This protocol describes a general method for assessing the inhibitory effects of compounds on MMP activity.

-

Reagent Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Prepare a solution of activated MMP enzyme (e.g., MMP-2 or MMP-9) in an appropriate assay buffer.

-

Prepare a solution of a fluorogenic MMP substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the activated MMP enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time.

-

-

Data Analysis:

-

Calculate the reaction rates and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value as described for the BACE-1 assay.

-

Antibacterial Activity through Disruption of Bacterial Processes

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The this compound scaffold has been utilized to create compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[6] For instance, hydrazone derivatives of this scaffold have shown potent inhibition of Staphylococcus aureus and have demonstrated the ability to disrupt biofilms.[6] While the exact molecular targets are often not fully elucidated in initial studies, the mechanism likely involves interference with essential bacterial enzymes or cell wall integrity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9]

-

Preparation of Bacterial Inoculum:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.[7]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

-

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for MIC Determination.

Anticancer Activity via Cytotoxicity

Derivatives of this compound have also been investigated for their anticancer properties.[6] Certain compounds have demonstrated potent cytotoxic activity against human lung adenocarcinoma cells (A549).[6] The mechanism of action is likely multifaceted, potentially involving the induction of apoptosis or interference with cell cycle progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[10]

-

-

Solubilization and Absorbance Measurement:

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to an untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Modulation of Nav1.8 for Pain Management

The voltage-gated sodium channel Nav1.8 is predominantly expressed in sensory neurons and plays a crucial role in pain signaling.[14] Inhibitors of Nav1.8 are therefore of great interest for the development of novel analgesics. 5-Oxopyrrolidine-3-carboxamides have been identified as a novel class of Nav1.8 inhibitors.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.8 Inhibition

Automated patch-clamp systems are used to measure the effect of compounds on ion channel activity in a high-throughput manner.[14][15]

-

Cell Preparation:

-

Use a cell line stably expressing the human Nav1.8 channel.

-

-

Compound Application:

-

Prepare serial dilutions of the test compound.

-

-

Electrophysiological Recording:

-

The automated patch-clamp system will capture a cell and form a high-resistance seal.

-

The cell membrane is then ruptured to allow for whole-cell voltage-clamp recording.

-

A voltage protocol is applied to elicit Nav1.8 currents, and the compound is applied to the cell.

-

-

Data Analysis:

-

Measure the peak Nav1.8 current before and after compound application.

-

Calculate the percent inhibition at each concentration and determine the IC50 value.

-

Nav1.8 Inhibition Assay Workflow

Caption: Workflow for Nav1.8 Inhibition Assay.

Inferred Mechanistic Insights of the Core this compound Scaffold

While direct evidence for the mechanism of action of the parent this compound is sparse, we can infer potential biological interactions by examining its constituent functional groups and related molecules.

The pyrrolidinone ring is a five-membered lactam that is a structural motif in many biologically active compounds. Its polarity and ability to participate in hydrogen bonding can contribute to binding with various biological macromolecules.

The carboxylic acid group is a key functional group in many endogenous molecules and drugs. At physiological pH, it is typically deprotonated, allowing it to form strong ionic interactions with positively charged residues like arginine and lysine in protein active sites. Carboxylic acids are known to be metabolically activated to form acyl-CoA thioesters and acyl-glucuronides, which can be reactive and may play a role in both efficacy and toxicity.[16]

By considering these fundamental properties, it is plausible that the this compound core can serve as a non-covalent anchor, positioning appended functional groups for specific interactions with a target protein. The rigidity of the pyrrolidinone ring can also help to reduce the entropic penalty of binding.

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its chemical tractability and favorable physicochemical properties have made it a fertile ground for the development of a new generation of therapeutic agents. From targeting key enzymes in Alzheimer's disease to modulating ion channels for pain relief, the derivatives of this core structure have demonstrated remarkable biological versatility. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and the underlying mechanisms of action, holds immense promise for addressing a wide range of unmet medical needs. As we continue to unravel the complexities of biological systems, the this compound core will undoubtedly remain a central player in the ongoing narrative of drug discovery and innovation.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. Retrieved from [Link]

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]

-

PNAS. (2025). Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolic Activation of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Retrieved from [Link]

-

Bentham Science. (n.d.). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Retrieved from [Link]

Sources

- 1. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]

- 3. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological and Safety Profile of 5-Oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the toxicological and safety profile of 5-Oxopyrrolidine-3-carboxylic acid. In the absence of extensive direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach, leveraging data from the structurally analogous and endogenously produced compound, L-pyroglutamic acid (also known as 5-oxoproline), and other relevant pyrrolidone derivatives. This document is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential toxicological liabilities and to provide detailed, field-proven experimental protocols for in-house safety assessment. The synthesis of available data and established testing methodologies aims to facilitate informed decision-making in research and development involving this compound.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrrolidone class. Its unique structural features, incorporating both a lactam and a carboxylic acid moiety, make it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount to ensure safety and regulatory compliance.

This guide will systematically evaluate the available safety information and present a framework for its toxicological assessment, covering acute toxicity, irritation and sensitization, genotoxicity, repeat-dose toxicity, and reproductive toxicity.

Toxicological Profile: A Read-Across Approach

Due to the limited publicly available toxicological data specifically for this compound, this guide utilizes the principle of read-across. This well-established toxicological approach allows for the prediction of the toxicological properties of a substance by using data from structurally similar chemicals.[1][2][3][4] The primary analogue for this assessment is L-pyroglutamic acid (5-oxoproline), which shares the core 5-oxopyrrolidine ring and carboxylic acid group, differing only in the position of the carboxyl group. Data from other pyrrolidone derivatives, such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, will also be considered to provide a broader understanding of the potential hazards associated with this class of compounds.

Acute Toxicity

Data Synopsis: Based on the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[5] This is consistent with the general toxicological profile of simple pyrrolidone derivatives.

Read-Across from L-Pyroglutamic Acid: L-pyroglutamic acid exhibits low acute oral toxicity. Studies in rats have reported an LD50 of >1000 mg/kg.[6] This suggests that this compound is also likely to have a low order of acute toxicity.

| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |

| L-Pyroglutamic Acid | Rat | Oral | >1000 | [6] |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol is designed to assess the acute oral toxicity of a substance with a reduced number of animals.[7][8]